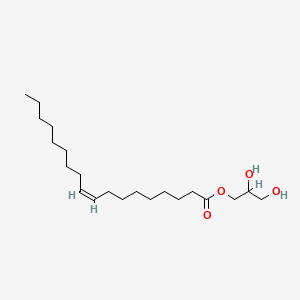
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside: is a biochemical reagent primarily used in glycobiology research. This compound is a type of glycoside, which consists of a sugar molecule (mannopyranoside) linked to an octyl group. It is known for its role in studying carbohydrate structures, synthesis, and biological functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves the glycosylation of mannopyranoside with an octyl group. The process typically includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency.
化学反応の分析
Types of Reactions: n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannopyranoside moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction will regenerate the original hydroxyl groups.
科学的研究の応用
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Carbohydrate Chemistry: Studying the structure and function of carbohydrates.
Enzymology: Investigating enzyme-substrate interactions involving glycosidases and glycosyltransferases.
Biomedical Research: Exploring the role of carbohydrates in cell signaling, immune response, and disease mechanisms.
Biotechnology: Developing glycosylated biomolecules for therapeutic and diagnostic purposes.
作用機序
The mechanism of action of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor for glycosidases and glycosyltransferases, influencing the synthesis and degradation of glycans. This interaction can modulate various biological pathways, including cell signaling and immune response.
類似化合物との比較
n-Octyl α-D-glucopyranoside: Another glycoside with a similar structure but different sugar moiety (glucose instead of mannose).
n-Octyl β-D-galactopyranoside: Similar structure with galactose as the sugar moiety.
n-Octyl α-D-mannopyranoside: A simpler version with only one mannopyranoside unit.
Uniqueness: n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is unique due to its dual mannopyranoside units, which provide distinct biochemical properties and interactions compared to other glycosides. This dual structure allows for more complex studies in glycobiology and related fields.
特性
IUPAC Name |
2-[[3,5-dihydroxy-6-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKGONXPQXZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)





![1-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]pyrrole-2,5-dione](/img/structure/B7796410.png)
